molecular formula C12H25N3 B7919498 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine

Cat. No.: B7919498
M. Wt: 211.35 g/mol
InChI Key: CJEDYCUQUSQVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine: is a complex organic compound that features a piperidine ring, an aminoethyl group, and a cyclopropyl-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Attachment of the Cyclopropyl-Methyl Group: The cyclopropyl-methyl group can be attached through a Friedel-Crafts alkylation reaction using cyclopropyl-methyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can be performed on the piperidine ring or the cyclopropyl-methyl group, potentially yielding secondary amines or cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.

Scientific Research Applications

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction processes.

Comparison with Similar Compounds

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine: can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperidine: This compound lacks the cyclopropyl-methyl group, making it less sterically hindered and potentially less selective in its interactions.

    Cyclopropylamine: While it contains the cyclopropyl group, it lacks the piperidine ring and aminoethyl group, resulting in different chemical and biological properties.

    Piperidine: A simpler structure without the aminoethyl and cyclopropyl-methyl groups, used primarily as a solvent and chemical intermediate.

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial properties. This compound's unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C13H25N3OC_{13}H_{25}N_3O, with a molecular weight of approximately 239.36 g/mol. Its structural characteristics include a piperidine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Piperidine derivatives have been extensively studied for their neuropharmacological properties. Research indicates that compounds with similar structures can act as selective dopamine receptor agonists. For instance, studies have shown that certain piperidine derivatives exhibit significant agonistic activity at the D3 dopamine receptor, which is implicated in neuroprotection and the treatment of neurodegenerative diseases such as Parkinson's disease .

2. Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has also been explored. A study on related compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

3. Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives suggest that they may induce apoptosis in cancer cells. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, which could be attributed to their ability to interact with specific cellular pathways involved in tumor growth and survival .

Case Study 1: Neuroprotective Effects

A notable study evaluated the effects of a related piperidine compound on neurodegeneration models. The results indicated that the compound significantly reduced neuronal death in models induced by neurotoxic agents, suggesting a protective mechanism that may involve modulation of dopamine receptor pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound exhibited promising antibacterial activity, particularly against E. coli, with an MIC value of 125 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget Pathogen/Cell LineMIC (µg/mL)Reference
Compound AAntibacterialStaphylococcus aureus75
Compound BAnticancerFaDu hypopharyngeal cellsIC50: 12 µM
Compound CNeuroprotectiveNeuronal cell lineN/A

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14(11-5-6-11)10-12-4-2-3-8-15(12)9-7-13/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDYCUQUSQVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.